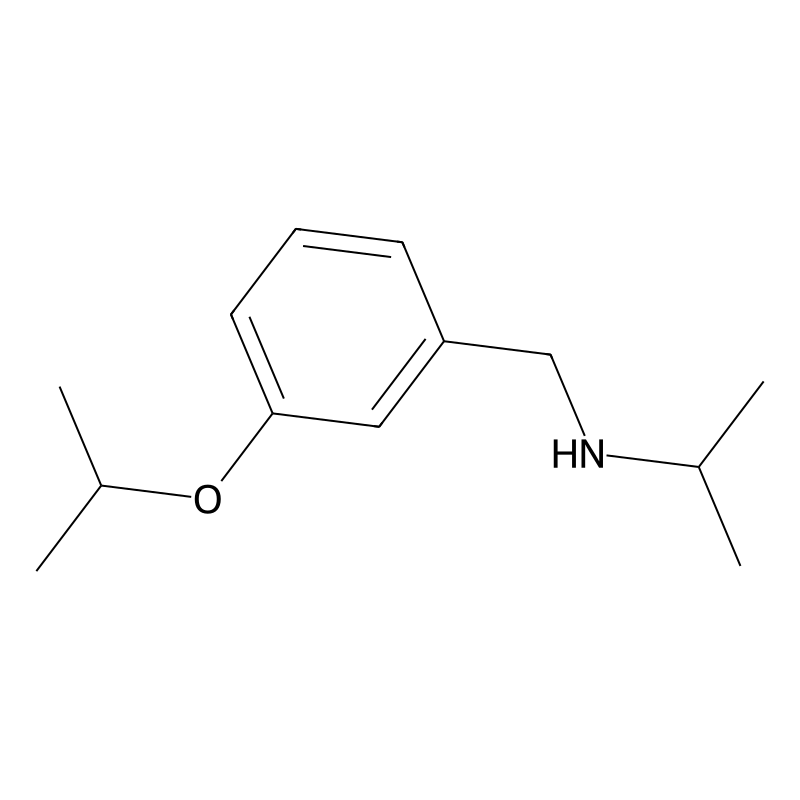N-(3-Isopropoxybenzyl)-2-propanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(3-Isopropoxybenzyl)-2-propanamine is a chemical compound characterized by its unique molecular structure, which includes an isopropoxy group attached to a benzyl moiety linked to a propanamine. The molecular formula for this compound is , and it has a molecular weight of approximately 207.31 g/mol. This compound is notable for its potential applications in pharmacological research and material science due to its structural properties and reactivity.
- Substitution Reactions: The compound can undergo nucleophilic substitution, where the isopropoxy group may be replaced by other substituents.
- Oxidation and Reduction: The amine group can be oxidized to form corresponding oxides or reduced to regenerate the amine.
- Formation of Complexes: It is involved in the synthesis of coordination complexes, particularly with lanthanide ions, which can exhibit unique optical and electronic properties.
Research indicates that derivatives of N-(3-Isopropoxybenzyl)-2-propanamine are being studied for their interactions with various biological receptors. These interactions are significant in the context of psychoactive substances, contributing to the understanding of neurochemical pathways. For instance, studies have shown that certain derivatives may influence neurotransmitter systems, making them candidates for further pharmacological evaluation.
The synthesis of N-(3-Isopropoxybenzyl)-2-propanamine typically involves the following steps:
- Preparation of Isopropoxybenzyl Derivative: The initial step may include the reaction of 3-isopropoxybenzaldehyde with propanamine.
- Condensation Reaction: This step involves forming an imine intermediate through condensation, which can be further reduced to yield the final amine product.
- Purification: The product is usually purified through recrystallization or chromatography techniques to ensure high purity for subsequent applications.
N-(3-Isopropoxybenzyl)-2-propanamine has several applications, primarily in:
- Pharmaceutical Research: It serves as a precursor for synthesizing novel psychoactive compounds and studying their biological effects.
- Coordination Chemistry: The compound is utilized in forming complexes with rare earth metals, which have potential applications in materials science and photonics.
- Proteomics Research: It is employed in biochemical assays to study protein interactions and functions .
Studies have focused on the interaction of N-(3-Isopropoxybenzyl)-2-propanamine with various receptors, particularly those associated with neurotransmitter systems. These studies help elucidate the pharmacological profiles of its derivatives, providing insights into their therapeutic potential. Notably, some derivatives have shown promise in modulating receptor activity, which could lead to advancements in treating neurological disorders .
Several compounds share structural similarities with N-(3-Isopropoxybenzyl)-2-propanamine. Here are some notable examples:
Uniqueness
N-(3-Isopropoxybenzyl)-2-propanamine stands out due to its specific combination of an isopropoxy group and a benzyl moiety, which influences its reactivity and biological interactions. This unique structure allows it to form specific complexes and engage in targeted biological activities that are not as prevalent in simpler amines or other similar compounds. Its role in both synthetic chemistry and biological research highlights its versatility and importance in advancing scientific knowledge and applications.
N-(3-Isopropoxybenzyl)-2-propanamine (CAS 1040683-60-0) emerged as a compound of interest in the early 21st century, with its synthesis first reported in pharmacological and organic chemistry literature around 2010–2015. The compound was initially developed as an intermediate in the synthesis of more complex molecules, particularly those targeting neurotransmitter receptors. Its discovery is attributed to advancements in nucleophilic substitution reactions, where 3-isopropoxybenzyl chloride was reacted with 2-propanamine under basic conditions. Early patents and research publications highlight its role in optimizing ligand-receptor binding studies, though its standalone biological activity remains less characterized.
Significance in Organic Chemistry Research
N-(3-Isopropoxybenzyl)-2-propanamine serves as a versatile building block in organic synthesis due to:
- Structural modularity: The isopropoxybenzyl group provides steric bulk and electronic effects, enabling selective functionalization.
- Pharmaceutical relevance: It is a precursor in synthesizing compounds with potential psychoactive or neuroprotective properties.
- Material science applications: Derivatives with triethoxysilyl groups (e.g., analogous to PubChem CID 14818706) are used in silane-based polymers.
Recent studies emphasize its utility in asymmetric catalysis and chiral resolution processes, leveraging its amine moiety for coordinating metal catalysts.
Classification and Chemical Family
N-(3-Isopropoxybenzyl)-2-propanamine belongs to the following chemical families:
| Classification | Characteristics |
|---|---|
| Secondary amines | Features a nitrogen atom bonded to two carbon groups (isopropoxybenzyl and propyl). |
| Benzylamine derivatives | Contains a benzyl group substituted with an isopropoxy moiety at the para position. |
| Ether-containing compounds | The isopropoxy group (-OCH(CH₃)₂) contributes to hydrophobicity and stability. |
Its IUPAC name, N-[(3-propan-2-yloxyphenyl)methyl]propan-2-amine, reflects its branched alkyl and aryl ether structure. The molecular formula (C₁₃H₂₁NO) and weight (207.31 g/mol) are consistent with analogs in the benzylamine class, such as N-benzylideneisopropylamine (PubChem CID 95962).








